![molecular formula C19H17N3O4S B2413222 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenyloxazole-2-carboxamide CAS No. 1207052-82-1](/img/structure/B2413222.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenyloxazole-2-carboxamide
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Overview
Description
The compound is a derivative of isothiazolidine, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The isothiazolidine ring in this compound is substituted with two oxygen atoms (forming a 1,1-dioxide) and a phenyl group . The phenyl group is further substituted with an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxazole ring is further substituted with a phenyl group and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a central isothiazolidine ring, substituted with a phenyl group, which is further substituted with an oxazole ring . The oxazole ring would be expected to be substituted with a phenyl group and a carboxamide group .Scientific Research Applications
Anticancer Applications
The synthesis of functionalized amino acid derivatives, including compounds structurally related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenyloxazole-2-carboxamide, has shown promising cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents. For instance, certain derivatives exhibited significant cytotoxicity in ovarian and oral cancers, highlighting their utility in designing new anticancer agents (Kumar et al., 2009).
Antimicrobial and Antibacterial Activities
Compounds incorporating thiazolidine and oxazolidinone frameworks have been synthesized and evaluated for their antimicrobial activities. A study reported the synthesis of biologically active derivatives that exhibited significant activities against bacterial and fungal strains, underlining their potential in developing new antimicrobial agents (Babu et al., 2013). Another research effort focused on the synthesis of arylpiperazinyl oxazolidinones with diversification of N-substituents, which showed potent in vitro activities against resistant Gram-positive strains such as MRSA and VRE (Jang et al., 2004).
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenyloxazole-2-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is believed to interact with the active site of the kinase, potentially inhibiting its activity . This inhibition could lead to a halt in the cell cycle, preventing cell division and proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell cycle regulation. By inhibiting CDK2, the compound can disrupt the progression of the cell cycle, affecting downstream processes such as DNA replication and mitosis . .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its potential inhibitory effect on CDK2. This could lead to a halt in the cell cycle, preventing cell division and proliferation . .
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-18(19-20-13-17(26-19)14-6-2-1-3-7-14)21-15-8-4-9-16(12-15)22-10-5-11-27(22,24)25/h1-4,6-9,12-13H,5,10-11H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZANVIMIRXWEFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenyloxazole-2-carboxamide |
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